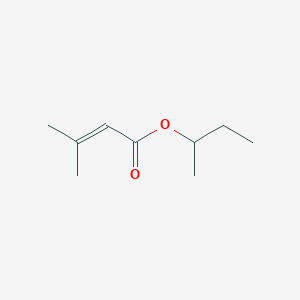

Butan-2-yl 3-methylbut-2-enoate

Description

Butan-2-yl 3-methylbut-2-enoate is an ester compound characterized by a branched unsaturated acyl group (3-methylbut-2-enoate) and a secondary alcohol-derived butan-2-yl moiety. Its molecular formula is C₉H₁₄O₂, with a molecular weight of 154.21 g/mol. This compound has garnered attention in both agricultural and biochemical research due to its dual role as a nematicidal agent and a sex pheromone component in insects.

- Nematicidal Activity: this compound exhibits potent activity against Meloidogyne javanica, a root-knot nematode, causing 94.75% mortality at 24 hours when applied at 10 µL .

- Pheromone Function: Enantiomeric forms of this compound, specifically (2R)- and (2S)-butan-2-yl (Z)-dodec-5-enoate, act as sex attractants for male moths in the Zygaenidae family, such as Jordanita notata and Adscita geryon .

Properties

CAS No. |

109892-46-8 |

|---|---|

Molecular Formula |

C9H16O2 |

Molecular Weight |

156.22 g/mol |

IUPAC Name |

butan-2-yl 3-methylbut-2-enoate |

InChI |

InChI=1S/C9H16O2/c1-5-8(4)11-9(10)6-7(2)3/h6,8H,5H2,1-4H3 |

InChI Key |

XIUGHTPAQPTLFH-UHFFFAOYSA-N |

SMILES |

CCC(C)OC(=O)C=C(C)C |

Canonical SMILES |

CCC(C)OC(=O)C=C(C)C |

Synonyms |

SEC-BUTYL 3-METHYLBUT-2-ENOATE |

Origin of Product |

United States |

Comparison with Similar Compounds

Research Implications and Gaps

- Mechanistic Insights: The nematicidal mode of action of this compound remains unclear.

- Synthetic Challenges : Enantioselective synthesis of (2R/S)-butan-2-yl esters requires optimized catalysts to improve purity (e.g., 85% for (2S) vs. 75% for (2R)) .

- Ecological Safety: While effective, the environmental persistence of branched esters like ethyl pent-4-enoate warrants further study .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.